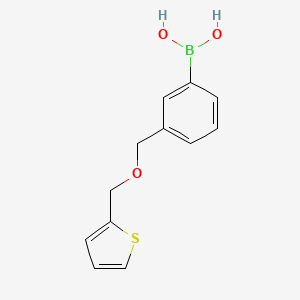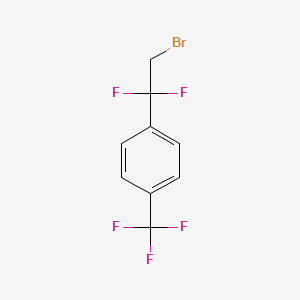
1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene
描述
1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 2-bromo-1,1-difluoroethyl group and a trifluoromethyl group
准备方法
The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzene and 2-bromo-1,1-difluoroethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Synthetic Route: One common synthetic route involves the bromination of 1,1-difluoroethane followed by a Friedel-Crafts alkylation reaction with 4-(trifluoromethyl)benzene. The reaction conditions, such as solvent choice and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial production methods may involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production while maintaining the quality and purity of the compound.
化学反应分析
1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products. For example, oxidation can yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Addition Reactions: The presence of the difluoroethyl group allows for addition reactions, such as hydrogenation or halogenation, to occur under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used, as well as the specific reaction pathway followed.
科学研究应用
1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene has several scientific research applications, including:
Biology: In biological research, the compound can be used as a probe to study enzyme activity, protein interactions, and other biochemical processes.
Medicine: The compound’s unique chemical properties make it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and other advanced materials.
作用机制
The mechanism by which 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene exerts its effects depends on its specific application. In general, the compound interacts with molecular targets, such as enzymes, receptors, or other proteins, through various pathways. These interactions can lead to changes in biochemical processes, cellular functions, or physiological responses.
For example, in drug development, the compound may bind to a specific enzyme’s active site, inhibiting its activity and thereby modulating a particular metabolic pathway. The exact mechanism of action will vary depending on the target and the context in which the compound is used.
相似化合物的比较
1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)-benzene can be compared with other similar compounds, such as:
2-(2-Bromo-1,1-difluoroethyl)phenol: This compound has a similar difluoroethyl group but differs in the position and nature of the substituents on the benzene ring.
(2-Bromo-1,1-difluoroethyl)cyclopropane: This compound features a cyclopropane ring instead of a benzene ring, leading to different chemical properties and reactivity.
1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene: This compound has additional chlorine substituents on the benzene ring, which can influence its chemical behavior and applications.
属性
IUPAC Name |
1-(2-bromo-1,1-difluoroethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5/c10-5-8(11,12)6-1-3-7(4-2-6)9(13,14)15/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEQXWHHJYBETJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856568 | |
| Record name | 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254038-52-2 | |
| Record name | 1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromo-1,1-difluoroethyl)-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


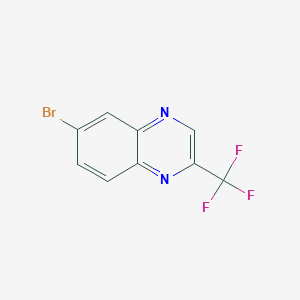
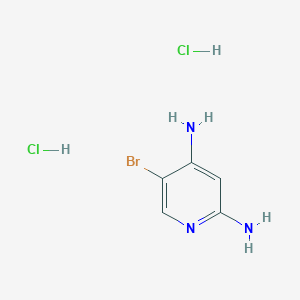
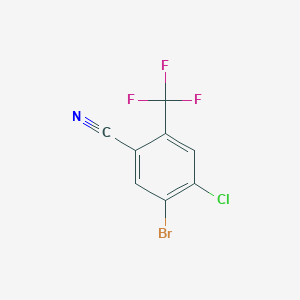
![2-[(2-Bromo-5-fluorophenyl)methyl]cyclohexan-1-one](/img/structure/B3186482.png)
![Ethyl 1-(3,4-dichlorophenyl)-4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate](/img/structure/B3186487.png)
![1-(3,4-Dichlorophenyl)-4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B3186488.png)
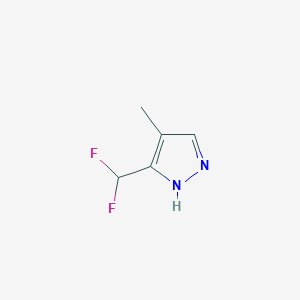
![Isopropyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3186499.png)

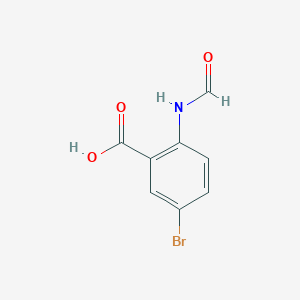
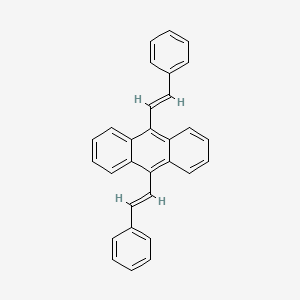
![5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B3186545.png)

